N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide

Description

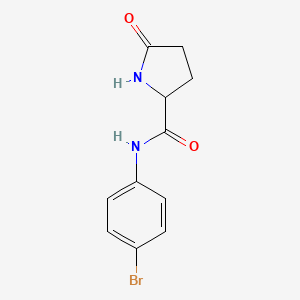

N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide is a pyrrolidinecarboxamide derivative featuring a 4-bromophenyl substituent attached to the nitrogen atom of the pyrrolidine ring. The compound’s structure includes a five-membered pyrrolidine ring with a ketone group at the 5-position and a carboxamide group at the 2-position.

Properties

IUPAC Name |

N-(4-bromophenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-3-8(4-2-7)13-11(16)9-5-6-10(15)14-9/h1-4,9H,5-6H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFFUKWNBNUEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

4-Bromobenzoyl chloride+Pyrrolidine-2-carboxylic acidBase, Solventthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of N-(4-Bromophenyl)-5-hydroxy-2-pyrrolidinecarboxamide.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2)

Key Differences :

- Substituent on Phenyl Ring : The bromine atom in the target compound is replaced by a fluorine atom in this analog. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance and alter electronic interactions compared to bromine .

- Carboxamide Position : The carboxamide group is at the 3-position of the pyrrolidine ring (vs. 2-position in the target compound), which may influence conformational flexibility and binding affinity.

- Heterocyclic Attachment: The nitrogen atom is linked to a 4-methyl-2-pyridinyl group instead of a 4-bromophenyl group.

Hypothetical Implications :

- The fluorophenyl-pyridinyl combination might improve metabolic stability compared to the bromophenyl group due to reduced halogen-related toxicity.

- The 3-carboxamide position could lead to distinct hydrogen-bonding patterns in protein interactions.

Structural Analog 2: N-(2-Fluoro-5-(5-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide (CAS: 1227207-29-5)

Key Differences :

- Core Structure : This compound features a benzothiophene carboxamide scaffold instead of a pyrrolidinecarboxamide.

- Substituents : A methylpyrrolidinyl-pyridinyl group and a fluorophenyl moiety are present, suggesting dual targeting capabilities (e.g., kinase and GPCR inhibition).

- Complexity : The extended conjugated system and additional heterocycles likely enhance binding specificity but reduce synthetic accessibility compared to the simpler target compound .

Hypothetical Implications :

- The benzothiophene group may improve lipophilicity, enhancing blood-brain barrier penetration.

- The methylpyrrolidinyl group could introduce chiral centers, complicating synthesis but offering enantiomer-specific activity.

Structural Analog 3: (2S,4R)-4-Benzyl-N-(4-(4-Fluorophenoxy)phenyl)-1-(2-Thiomorpholinoacetyl)pyrrolidine-2-carboxamide (CAS: 1221878-14-3)

Key Differences :

- Stereochemistry : The (2S,4R) configuration introduces chirality, which is absent in the achiral target compound.

- Substituents: A benzyl group at the 4-position of pyrrolidine and a thiomorpholinoacetyl group at the 1-position create a sterically crowded structure.

Hypothetical Implications :

- The thiomorpholinoacetyl group may confer resistance to enzymatic degradation.

- Stereochemical complexity could lead to enantioselective biological activity.

Data Table: Structural and Functional Comparison

| Compound | CAS Number | Core Structure | Key Substituents | Potential Advantages |

|---|---|---|---|---|

| N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide | Not provided | Pyrrolidinecarboxamide | 4-Bromophenyl, 2-carboxamide | Bromine for halogen bonding |

| 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide | 346457-03-2 | Pyrrolidinecarboxamide | 4-Fluorophenyl, 3-carboxamide, 4-methylpyridinyl | Enhanced solubility, metabolic stability |

| N-(2-Fluoro-5-(5-...phenyl)-1-benzothiophene-2-carboxamide | 1227207-29-5 | Benzothiophene carboxamide | Methylpyrrolidinyl-pyridinyl, fluorophenyl | High target specificity, lipophilicity |

| (2S,4R)-4-Benzyl-N-(4-(4-fluorophenoxy)phenyl)-... | 1221878-14-3 | Chiral pyrrolidinecarboxamide | Benzyl, thiomorpholinoacetyl, fluorophenoxy | Stereochemical selectivity, enzymatic resistance |

Biological Activity

N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a pyrrolidine ring, which is further connected to a carboxamide functional group. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which can disrupt normal cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways that are critical for cell growth and survival .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving various bacterial strains demonstrated that this compound effectively suppresses bacterial biofilm formation, which is crucial in treating infections resistant to conventional antibiotics .

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. For instance:

- Cell Line Studies : The compound was tested against M-Hela tumor cell lines, revealing cytotoxic effects that were comparable to or exceeded those of established chemotherapeutics like tamoxifen. In some cases, the in vitro activity was twice that of tamoxifen .

- In Vivo Studies : In murine models of leukemia (P388), compounds similar to this compound demonstrated increased survival rates and extended life spans in treated animals. For example, one derivative showed an increased life span (ILS) of 447% in treated mice .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against several bacterial strains, demonstrating a significant reduction in biofilm formation compared to controls. This finding highlights the potential for developing new antimicrobial agents from this compound.

- Cancer Treatment Potential : In vivo experiments using murine leukemia models showed that treatment with derivatives similar to this compound resulted in prolonged survival and reduced tumor burden. The study indicated that these compounds could be promising candidates for further development as anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.